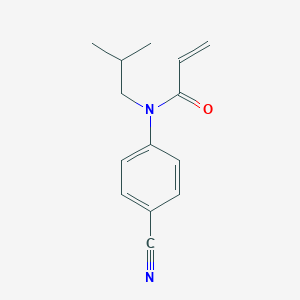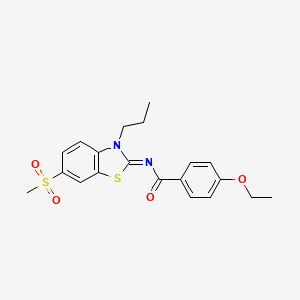
4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, also known as EMBI, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. EMBI belongs to the class of benzothiazole derivatives, which have been reported to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has also been shown to inhibit the activity of AKT, a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has been reported to have several biochemical and physiological effects. Studies have shown that 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide can induce cell cycle arrest in cancer cells, which can prevent their proliferation. 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has also been reported to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to reduce the production of inflammatory cytokines, which can contribute to the development of cancer.
実験室実験の利点と制限
One of the major advantages of using 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide for lab experiments is its high potency and specificity. 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has been reported to have a low IC50 value (the concentration required to inhibit 50% of a particular activity) for cancer cells, which makes it a promising candidate for anti-cancer drug development. However, one of the limitations of using 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide. One of the major areas of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide. Another area of research could be the identification of the specific molecular targets of 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, which can provide insights into its mechanism of action. Furthermore, the combination of 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide with other anti-cancer drugs could be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide involves the reaction of 6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-amine with ethyl 4-chlorobenzoylacetate in the presence of potassium carbonate and DMF. The resulting product is then treated with ethyl alcohol and hydrochloric acid to obtain 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide as a white solid with a melting point of 195-197°C.
科学的研究の応用
4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. Studies have shown that 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide can inhibit the growth of various cancer cells such as breast, lung, colon, and prostate cancer cells. 4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide has also been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer drugs.
特性
IUPAC Name |
4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-12-22-17-11-10-16(28(3,24)25)13-18(17)27-20(22)21-19(23)14-6-8-15(9-7-14)26-5-2/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOMADUQUCSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


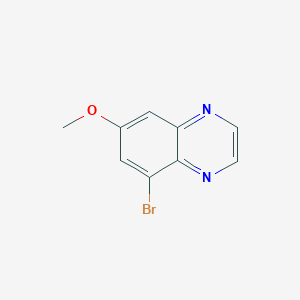


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
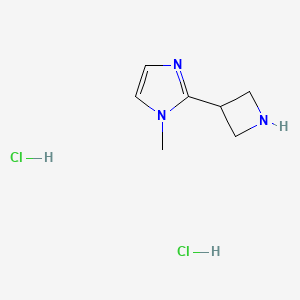
![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)
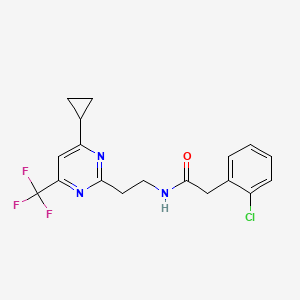
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
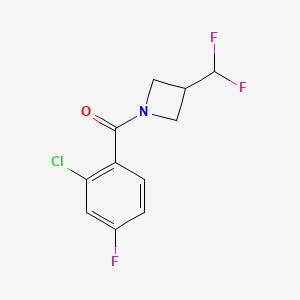
![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
